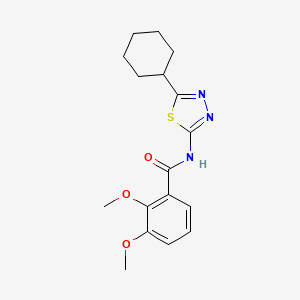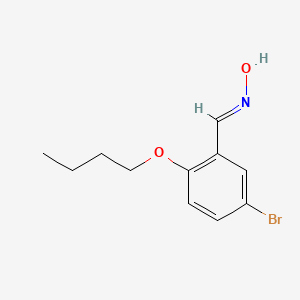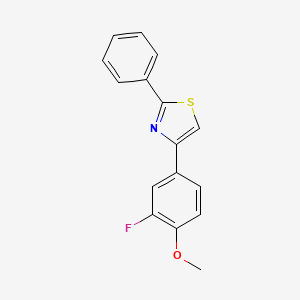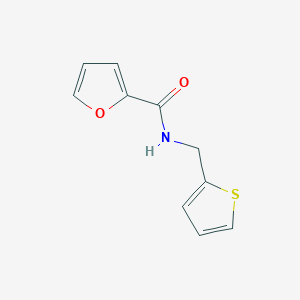
4-(4-methoxyphenyl)-N-methyl-1-piperazinecarbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-methoxyphenyl)-N-methyl-1-piperazinecarbothioamide, also known as MeOPP, is a chemical compound that has been studied for its potential use in scientific research. This compound is a member of the piperazine family and has a molecular formula of C13H19N3O1S1. It has been found to have several interesting properties that make it a valuable tool in various fields of research.
作用机制
The mechanism of action of 4-(4-methoxyphenyl)-N-methyl-1-piperazinecarbothioamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes involved in cell division and growth. This may explain its activity against cancer cells, as well as its antimicrobial properties.
Biochemical and Physiological Effects:
4-(4-methoxyphenyl)-N-methyl-1-piperazinecarbothioamide has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 4-(4-methoxyphenyl)-N-methyl-1-piperazinecarbothioamide has been found to inhibit the growth of cancer cells by inducing cell cycle arrest. It has also been shown to have anti-inflammatory properties, which may be useful in treating certain inflammatory conditions.
实验室实验的优点和局限性
One advantage of using 4-(4-methoxyphenyl)-N-methyl-1-piperazinecarbothioamide in lab experiments is its well-established synthesis method. It can be easily produced in large quantities, making it a cost-effective tool for research. Additionally, 4-(4-methoxyphenyl)-N-methyl-1-piperazinecarbothioamide has been found to have significant activity against cancer cells and certain strains of bacteria, making it a valuable tool in cancer research and antimicrobial drug development. However, one limitation of using 4-(4-methoxyphenyl)-N-methyl-1-piperazinecarbothioamide is its potential toxicity. Further studies are needed to determine its safety and potential side effects.
未来方向
There are several future directions for research on 4-(4-methoxyphenyl)-N-methyl-1-piperazinecarbothioamide. One area of interest is its potential use as a therapeutic agent for cancer and other diseases. Additionally, further studies are needed to determine its mechanism of action and potential side effects. 4-(4-methoxyphenyl)-N-methyl-1-piperazinecarbothioamide may also have potential applications in the development of new antimicrobial drugs. Further research is needed to fully explore the potential of this compound.
合成方法
The synthesis of 4-(4-methoxyphenyl)-N-methyl-1-piperazinecarbothioamide involves the reaction of 4-methoxybenzylamine with carbon disulfide to form 4-methoxybenzyl dithiocarbamate. This intermediate is then reacted with methyl iodide and piperazine to produce 4-(4-methoxyphenyl)-N-methyl-1-piperazinecarbothioamide. The synthesis of this compound has been well established, and it can be easily produced in large quantities.
科学研究应用
4-(4-methoxyphenyl)-N-methyl-1-piperazinecarbothioamide has been studied for its potential use in various fields of scientific research. It has been found to have significant activity against certain types of cancer cells, including breast cancer and lung cancer. Additionally, 4-(4-methoxyphenyl)-N-methyl-1-piperazinecarbothioamide has been shown to have antimicrobial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli.
属性
IUPAC Name |
4-(4-methoxyphenyl)-N-methylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3OS/c1-14-13(18)16-9-7-15(8-10-16)11-3-5-12(17-2)6-4-11/h3-6H,7-10H2,1-2H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFUQKXRXQTVWRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)N1CCN(CC1)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![4-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}benzoic acid](/img/structure/B5861833.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-4-fluorobenzamide](/img/structure/B5861847.png)
![4-[(2-methoxybenzoyl)amino]benzoic acid](/img/structure/B5861853.png)

![2-(2-chlorophenyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5861862.png)
![5-(2-chlorophenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5861886.png)

![1-benzyl-5-{[(4-fluorophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5861895.png)
![2-({[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-5-phenyl-1,3,4-oxadiazole](/img/structure/B5861907.png)